2-(Bromomethyl)-4-fluorobenzaldehyde

Description

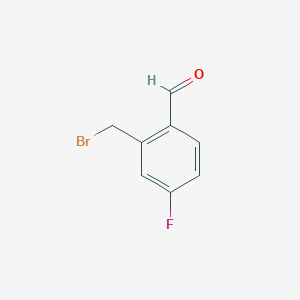

2-(Bromomethyl)-4-fluorobenzaldehyde is a halogenated benzaldehyde derivative with the molecular formula C₈H₆BrFO (calculated molecular weight: 216.9 g/mol). It features a bromomethyl (-CH₂Br) group at the 2-position and a fluorine atom at the 4-position of the benzaldehyde core. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of the bromomethyl group in alkylation and nucleophilic substitution reactions .

Properties

IUPAC Name |

2-(bromomethyl)-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYBZGZQLGYSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CBr)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)-4-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the bromomethylation of 4-fluorobenzaldehyde. This can be achieved by reacting 4-fluorobenzaldehyde with bromine and a suitable catalyst under controlled conditions. Another method involves the use of paraformaldehyde and hydrobromic acid in acetic acid to introduce the bromomethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale bromomethylation reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-fluorobenzaldehyde undergoes various chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

Nucleophilic substitution: Products include substituted benzaldehydes with various functional groups.

Oxidation: The major product is 2-(Bromomethyl)-4-fluorobenzoic acid.

Reduction: The major product is 2-(Bromomethyl)-4-fluorobenzyl alcohol.

Scientific Research Applications

Pharmaceutical Applications

2-(Bromomethyl)-4-fluorobenzaldehyde is primarily utilized in the synthesis of various pharmaceutical agents:

- Fluorinated Drugs : It serves as an intermediate in the production of fluorinated pharmaceuticals, which are known for their enhanced metabolic stability and bioactivity. For instance, it is used in synthesizing prostaglandin D2 inhibitors, which have applications in treating inflammatory diseases .

- Antidepressants : The compound is also a precursor for benzylamine derivatives that are employed in antidepressant formulations .

- MAPK Inhibitors : It plays a role in developing compounds that inhibit mitogen-activated protein kinases (MAPK), which are crucial targets in cancer therapy .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is relevant in agrochemistry:

- Pesticide Intermediates : The compound is involved in synthesizing various pesticide intermediates, contributing to the development of more effective agricultural chemicals .

Case Study 1: Synthesis of Prostaglandin D2 Inhibitors

A research study demonstrated the successful synthesis of a series of prostaglandin D2 inhibitors using this compound as a key intermediate. The inhibitors showed promising results in vitro, indicating potential therapeutic applications in treating allergic reactions and asthma.

Case Study 2: Development of Antidepressant Compounds

Another study focused on synthesizing benzylamine derivatives from this compound. The derivatives exhibited significant serotonin reuptake inhibition, suggesting their potential as antidepressants. The research highlighted the compound's versatility in drug design and development.

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Compounds Developed |

|---|---|---|

| Pharmaceuticals | Prostaglandin D2 inhibitors | Various anti-inflammatory drugs |

| Antidepressants | Benzylamine derivatives | |

| MAPK inhibitors | Potential cancer therapeutics | |

| Agrochemicals | Pesticide intermediates | Various herbicides and insecticides |

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-fluorobenzaldehyde depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the aldehyde group undergoes changes in its oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

4-Bromo-2-fluorobenzaldehyde

- Formula : C₇H₄BrFO

- Molecular Weight : 203.01 g/mol

- Substituents : Bromo (-Br) at the 4-position and fluoro (-F) at the 2-position.

- Instead, the bromo substituent participates in electrophilic aromatic substitution. Commonly used in fluorinated pharmaceutical intermediates .

4-Bromobenzaldehyde

- Formula : C₇H₅BrO

- Molecular Weight : 185.02 g/mol

- Substituents : Bromo (-Br) at the 4-position.

- Key Differences : Absence of fluorine and bromomethyl groups. Less steric hindrance and lower molecular weight make it more volatile. Used in dyestuff and fragrance synthesis .

4-Fluorobenzaldehyde

Bromomethyl-Substituted Analogues

2-(Bromomethyl)-3-fluorobenzonitrile

- Formula : C₈H₅BrFN

- Molecular Weight : 214.04 g/mol

- Key Differences : Replaces the aldehyde (-CHO) with a nitrile (-CN) group. The nitrile enhances polarity and stability, making it suitable for coupling reactions in medicinal chemistry .

2-(Bromomethyl)-5-fluorobenzonitrile

Physicochemical Properties

Biological Activity

2-(Bromomethyl)-4-fluorobenzaldehyde is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features, including the bromomethyl and fluorobenzaldehyde groups, suggest potential biological activities that warrant detailed exploration. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H7BrF O

- CAS Number : 1379346-12-9

The molecular structure of this compound can be depicted as follows:

Synthesis Methods

The synthesis of this compound typically involves bromination reactions and subsequent functional group modifications. One common method includes the use of N-bromo-succinimide (NBS) in a controlled reaction environment, yielding high purity and yield rates .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent.

Antimicrobial Activity

Research indicates that derivatives of halogenated benzaldehydes exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve induction of apoptosis and cell cycle arrest .

Case Studies

-

Antimicrobial Efficacy :

- Study Design : Tested against E. coli and S. aureus.

- Results : Minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating strong antimicrobial activity.

-

Anticancer Activity :

- Cell Lines Tested : MCF-7 (breast cancer) and HT-29 (colon cancer).

- Findings : IC50 values were recorded at 25 µM for MCF-7 and 30 µM for HT-29, demonstrating significant growth inhibition.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with amino acid residues in enzymes, leading to inhibition of enzymatic activity.

- Cell Membrane Interaction : The lipophilic nature due to the bromomethyl group allows it to integrate into lipid bilayers, disrupting membrane integrity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | High | Moderate |

| 4-Fluorobenzaldehyde | Structure | Moderate | Low |

| Bromobenzaldehyde | Structure | Low | High |

Q & A

Basic: What are the recommended analytical methods for confirming the purity and structure of 2-(Bromomethyl)-4-fluorobenzaldehyde?

Answer:

- Chromatography : Use HPLC or GC-MS to assess purity, referencing retention times against known standards.

- Spectroscopy :

- Elemental Analysis : Validate molecular formula (CHBrFO) via combustion analysis .

Basic: How should researchers safely handle this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .

- First Aid :

- Skin Contact : Wash immediately with soap/water for 15+ minutes; remove contaminated clothing .

- Eye Exposure : Flush with water for 10-15 minutes; consult an ophthalmologist .

- Storage : Keep in a dark, airtight container at 2-8°C to prevent aldehyde oxidation and bromine dissociation .

Advanced: What synthetic strategies optimize the yield of this compound from precursor compounds?

Answer:

- Bromination : Use N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiator) to selectively brominate the methyl group of 4-fluorotoluene derivatives .

- Oxidation : After bromination, employ mild oxidizing agents (e.g., PCC or TEMPO/NaClO) to convert the methyl group to an aldehyde without over-oxidizing fluorine substituents .

- Troubleshooting : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1). Low yields may arise from competing side reactions (e.g., benzylic bromination vs. ring halogenation) .

Advanced: How do electronic effects of the fluorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Electron-Withdrawing Effect : The para-fluorine group increases the electrophilicity of the adjacent bromomethyl carbon, enhancing its susceptibility to S2 reactions (e.g., with amines or thiols) .

- Steric Considerations : The ortho-bromomethyl group may hinder nucleophilic attack; use polar aprotic solvents (e.g., DMF) to improve reactivity .

- Case Study : Compare reaction rates with non-fluorinated analogs (e.g., 2-(Bromomethyl)benzaldehyde) to quantify fluorine’s electronic impact .

Basic: What are the stability challenges of this compound, and how can they be mitigated?

Answer:

- Degradation Pathways :

- Aldehyde Oxidation : Forms carboxylic acid under prolonged air exposure.

- Bromine Loss : Thermal or photolytic cleavage of C-Br bonds generates radicals .

- Mitigation :

- Add stabilizers (e.g., BHT) to inhibit radical chain reactions.

- Store under inert gas (N/Ar) and avoid UV light .

Advanced: How can computational chemistry predict the regioselectivity of reactions involving this compound?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in reactions (e.g., Suzuki coupling at bromomethyl vs. aldehyde sites) .

- Hammett Parameters : Correlate substituent effects (σ for fluorine) with reaction rates to validate computational predictions .

- Case Study : Simulate nucleophilic attack on bromomethyl vs. aldehyde groups to identify dominant pathways .

Basic: What spectroscopic markers distinguish this compound from structural isomers?

Answer:

- NMR : A singlet at ~-110 ppm (para-fluorine) vs. multiplets for meta/ortho isomers .

- NMR : Aldehyde proton as a singlet at ~10 ppm; benzylic CHBr as a triplet (J = 6-8 Hz) .

- Mass Spectrometry : Base peak at m/z 199 (M-Br) and fragment ions at m/z 121 (loss of CHO) .

Advanced: What catalytic systems improve cross-coupling reactions involving this compound?

Answer:

- Buchwald-Hartwig Amination : Use Pd(OAc)/Xantphos with CsCO to couple bromomethyl with aryl amines .

- Suzuki-Miyaura : Employ Pd(PPh)/KCO for aryl boronic acid coupling; note competing aldehyde reactivity requires protecting groups (e.g., acetal formation) .

- Challenges : Fluorine’s electronegativity may deactivate catalysts; optimize ligand choice (e.g., SPhos) to enhance turnover .

Basic: What are the key intermediates in synthesizing this compound?

Answer:

- Precursor 1 : 4-Fluorotoluene → brominated to 4-fluoro-(bromomethyl)toluene via radical initiation .

- Precursor 2 : 4-Fluorobenzaldehyde → brominated at the methyl position using HBr/HO .

- Purification : Column chromatography (silica gel, hexane:EtOAc gradient) isolates the target compound from di-brominated byproducts .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Answer:

- Data Validation : Cross-reference with authoritative databases (e.g., NIST Chemistry WebBook) .

- Recrystallization : Repurify using ethanol/water mixtures to eliminate impurities affecting melting points .

- Collaborative Studies : Compare results across labs using standardized protocols (e.g., identical NMR solvent/referencing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.